molecular formula C17H18O3 B3167468 Bis(4-hydroxy-3,5-dimethylphenyl)methanone CAS No. 92005-15-7

Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Cat. No. B3167468
CAS RN: 92005-15-7
M. Wt: 270.32 g/mol
InChI Key: JWAPUVVSOVJCJB-UHFFFAOYSA-N
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Patent
US06087502

Procedure details

To 20 ml methanol was dissolved 500 mg/2.0 mmol of bis(4-hydroxy-3,5-dimethylphenyl)methane, and 886 mg/4.0 mmol of dicyanodichloroquinone was added to the solution at once in a stream of argon. After stirring at room temperature for 1 hour, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, and the insoluble matter was separated by filtration and re-concentrated. The resulting crude product was purified by silica gel column chromatography using methylene chloride for the eluting solution to obtain 230 mg of the desired 4,4'-dihydroxy-3,3',5,5'-tetramethylbenzophenone. MS: 270 (M+), 1H-NMR (CDCl3 /DMSO-d6): δ2.29 (12H, s), 7.41 (4H, s), 7.96 (2H, s).
Quantity
2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
dicyanodichloroquinone
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH2:9][C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([OH:17])=[C:12]([CH3:18])[CH:11]=2)=[CH:4][C:3]=1[CH3:19].C[OH:21]>>[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([OH:17])=[C:12]([CH3:18])[CH:11]=2)=[O:21])=[CH:4][C:3]=1[CH3:19]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
OC1=C(C=C(C=C1C)CC1=CC(=C(C(=C1)C)O)C)C
Name
dicyanodichloroquinone
Quantity
4 mmol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution at once in a stream of argon
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)C2=CC(=C(C(=C2)C)O)C)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.